molecular formula C31H39N5O4 B12205977 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12205977
M. Wt: 545.7 g/mol
InChI Key: RPIAUQZVZOQJBC-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure. This compound is characterized by its tricyclic core and various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Typically, such complex compounds are synthesized in specialized laboratories with controlled conditions to ensure purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide .
  • N-Butyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide .

Uniqueness

The uniqueness of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific functional groups and tricyclic core, which confer unique chemical and biological properties .

Properties

Molecular Formula

C31H39N5O4

Molecular Weight

545.7 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C31H39N5O4/c1-5-6-7-8-9-10-17-35-27(32)23(20-24-29(35)34-28-21(2)12-11-18-36(28)31(24)38)30(37)33-16-15-22-13-14-25(39-3)26(19-22)40-4/h11-14,18-20,32H,5-10,15-17H2,1-4H3,(H,33,37)

InChI Key

RPIAUQZVZOQJBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

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